molecular formula C11H15BrN2O2 B13886954 N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide

Cat. No.: B13886954
M. Wt: 287.15 g/mol
InChI Key: QLKJWVSZLOPVIY-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is a compound that belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a hydroxy-methylpentanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with an appropriate amide precursor under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxy-methylpentanamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine substitution.

    3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazopyridine ring.

Uniqueness

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of both the bromopyridine and hydroxy-methylpentanamide groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the hydroxy-methylpentanamide group improves its solubility and potential biological activity.

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide

InChI

InChI=1S/C11H15BrN2O2/c1-3-5-11(2,16)10(15)14-8-4-6-13-9(12)7-8/h4,6-7,16H,3,5H2,1-2H3,(H,13,14,15)

InChI Key

QLKJWVSZLOPVIY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O

Origin of Product

United States

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